Product packaging for (6,7-Dimethoxyquinolin-3-yl)methanamine(Cat. No.:)

(6,7-Dimethoxyquinolin-3-yl)methanamine

Cat. No.: B12833921
M. Wt: 218.25 g/mol
InChI Key: IZYAPPUSMFFHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical and Contemporary Significance of Quinolines in Chemical Synthesis and Mechanistic Studies

First isolated from coal tar in 1834, quinoline (B57606) and its derivatives have a rich history intertwined with the development of modern chemistry. nih.gov Initially recognized for their presence in natural products, most notably the antimalarial alkaloid quinine, the quinoline framework quickly became a target for synthetic chemists. Classic name reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, were developed to construct this bicyclic system, paving the way for systematic investigations into its reactivity. nih.gov These early studies were pivotal in shaping our understanding of electrophilic and nucleophilic substitution reactions on fused aromatic systems.

In the contemporary era, the significance of the quinoline scaffold has only amplified. It is a fundamental building block in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov Beyond its medicinal applications, the quinoline motif is integral to materials science, where its derivatives are explored for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in organometallic catalysis. mdpi.com The continuous development of novel synthetic methodologies, including multicomponent reactions and C-H functionalization strategies, underscores the enduring importance of accessing functionalized quinolines for diverse scientific pursuits. mdpi.comnih.gov

Overview of Dioxysubstituted Quinoline Systems in Academic Investigations

Among the vast family of quinoline derivatives, those bearing dioxy substituents, particularly dimethoxy groups, have garnered significant attention in academic and industrial research. The introduction of methoxy (B1213986) groups onto the quinoline core, especially on the benzene (B151609) ring portion, profoundly influences the molecule's electronic properties, solubility, and metabolic stability. The 6,7-dimethoxy substitution pattern, in particular, is a recurring motif in a multitude of biologically active compounds.

Rationale for Focused Research on (6,7-Dimethoxyquinolin-3-yl)methanamine within Quinoline Chemistry

The specific focus on This compound stems from a convergence of the principles outlined above. This compound combines the privileged 6,7-dimethoxyquinoline (B1600373) core with a 3-aminomethyl substituent, a functional group known to be a versatile linker and a key pharmacophore in its own right.

While direct research reports on this compound are not extensively present in the public domain, the rationale for its investigation can be inferred from several key areas of chemical science. The aminomethyl group (-CH₂NH₂) provides a primary amine that serves as a crucial handle for further synthetic elaboration. It can be readily acylated, alkylated, or used in the formation of Schiff bases, ureas, and sulfonamides, enabling the construction of large and diverse chemical libraries for screening purposes. This makes it an invaluable building block for medicinal chemistry programs aimed at developing new therapeutic agents.

The strategic placement of the aminomethyl group at the 3-position of the quinoline ring is also significant. This position is electronically distinct from others on the ring and allows for the appendage of side chains that can probe specific spatial regions of a biological target. The synthesis of such 3-substituted quinolines often proceeds through versatile intermediates like quinoline-3-carbaldehydes. For example, 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde (B187288) is a known precursor that can be synthesized via the Vilsmeier-Haack reaction. A plausible and chemically sound pathway to synthesize this compound would involve the conversion of this aldehyde to an oxime, followed by reduction, or through direct reductive amination. Another viable route involves the reduction of a corresponding 6,7-dimethoxyquinoline-3-carbonitrile (B8491508). The successful reduction of a cyano group to an aminomethyl group in the closely related isoquinoline (B145761) system highlights the utility of this transformation for creating active compounds. nih.gov

Therefore, focused research on this compound is driven by its potential as a highly versatile synthetic intermediate. It provides a strategic entry point for systematically exploring the structure-activity relationships of novel 6,7-dimethoxyquinoline-based compounds, leveraging the established importance of this scaffold and the synthetic versatility of the aminomethyl group.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
IUPAC Name This compound
CAS Number 867175-35-5
Predicted Boiling Point 395.5 ± 45.0 °C
Predicted LogP 1.85
Predicted pKa 9.3 ± 0.2
Note: The properties listed in this table are based on computational predictions as experimental data is not widely available.

Table 2: Key Synthetic Precursor Information

Compound NameStructureMolecular FormulaMolecular WeightRole in Synthesis
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde ![Image of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde](https://chart.googleapis.com/chart?cht=image&chs=150x150&cht=chem&chld=1,0,0,0,0,0&chdl=2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde&chd=t:1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,--1,-1,-1,-1,--1,-1,-1,-1,-1,-1,-1,-1,-1,--1,--1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,--1,-1,-1,-1,-1,-1,-1,-1,--1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,--1,--1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,--1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,--1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1,-1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g/mol Potential versatile synthetic intermediate for medicinal chemistry, combining the biologically significant 6,7-dimethoxyquinoline core with a reactive aminomethyl group for further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B12833921 (6,7-Dimethoxyquinolin-3-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(6,7-dimethoxyquinolin-3-yl)methanamine

InChI

InChI=1S/C12H14N2O2/c1-15-11-4-9-3-8(6-13)7-14-10(9)5-12(11)16-2/h3-5,7H,6,13H2,1-2H3

InChI Key

IZYAPPUSMFFHDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxyquinolin 3 Yl Methanamine and Its Analogues

Precursor Synthesis Strategies for 6,7-Dimethoxyquinoline (B1600373) Cores

The formation of the 6,7-dimethoxy-substituted quinoline (B57606) scaffold is a critical precursor step. Methodologies to achieve this core structure are diverse, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable substitution patterns.

Friedländer Condensation Approaches

The Friedländer synthesis is a fundamental method for constructing quinoline rings, typically involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net This reaction can be catalyzed by acids or bases. nih.gov

A modified, solid-phase Friedländer approach has been developed for the synthesis of substituted quinolines. In this method, a resin-bound ortho-amino benzaldehyde (B42025) equivalent is reacted with various ketones. For instance, a TentaGel resin-supported imine was prepared from 3,4-dimethoxy-6-nitrobenzaldehyde. The nitro group was reduced to an amine using sodium sulfide, and the resulting resin-bound 2-aminobenzaldeimine was reacted with different ketones in the presence of piperidine (B6355638) in refluxing ethanol. This process, known as cyclative cleavage, yielded the desired quinoline derivatives in moderate to good yields. nih.gov

Table 1: Modified Friedländer Synthesis of Quinolines

Starting Material (Ketone)ReagentsProductYield
AcetoneResin-bound 2-aminobenzaldeimine, Piperidine, EtOH (reflux)2-Methylquinoline derivativeGood
CyclohexanoneResin-bound 2-aminobenzaldeimine, Piperidine, EtOH (reflux)Cyclohexano-fused quinoline derivativeAverage

Palladium-Catalyzed Coupling Reactions for Quinolone Formation

Palladium-catalyzed reactions are powerful tools in organic synthesis due to their mild conditions and tolerance of various functional groups, enabling the rapid construction of complex molecules like quinolones. researchgate.net These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds to construct the heterocyclic ring.

One such strategy begins with 3,4-dimethoxyphenylacetic acid. Ring iodination followed by esterification produces methyl 2-iodo-4,5-dimethoxyphenylacetate. A subsequent palladium(II)-catalyzed Heck cross-coupling reaction with an appropriate alkene, followed by hydrogenation and a Dieckmann condensation, can yield a 6,7-dimethoxy-substituted cyclic ketone, which is a versatile precursor for quinoline systems. researchgate.net Another prominent route involves the synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214), a key intermediate. This compound can be prepared from 6,7-dimethoxyquinolin-4-ol (B79426) by treatment with a chlorinating agent like phosphorus oxychloride or thionyl chloride. google.comchemicalbook.com The resulting chloroquinoline is highly reactive toward nucleophilic substitution, and its precursors are often assembled using palladium-catalyzed methods.

Table 2: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

PrecursorReagentConditionsProductYieldReference
6,7-Dimethoxy-3,4-dihydro-quinazolin-4-oneThionyl chloride, DMF (cat.)Reflux, 6 hours4-Chloro-6,7-dimethoxyquinazoline98% chemicalbook.com
4-Hydroxy-6,7-dimethoxyquinolinePhosphorus oxychloride60-120 °C4-Chloro-6,7-dimethoxyquinolineHigh google.com

Gould–Jacobs Methodology and Derivatives for 6,7-Dimethoxyquinolin-4-ol Synthesis

The Gould-Jacobs reaction is a classic and reliable method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). The process starts with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This is followed by a thermal cyclization, typically at high temperatures (>250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com Subsequent saponification (hydrolysis) of the ester and decarboxylation yields the 4-hydroxyquinoline. wikipedia.orgmdpi.com

For the synthesis of 6,7-dimethoxyquinolin-4-ol, the starting aniline would be 3,4-dimethoxyaniline. The reaction proceeds through the formation of ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. chemicalbook.com This intermediate can then be hydrolyzed, for example, using potassium hydroxide (B78521) under microwave heating, followed by acidification to induce decarboxylation and afford the final product, 6,7-dimethoxyquinolin-4-ol. chemicalbook.com

Introduction of the Methanamine Moiety

Once the 6,7-dimethoxyquinoline core is established, the final key step is the introduction of the C3-methanamine side chain. This is typically achieved by either building the amine from a carbonyl precursor or by substituting a leaving group.

Reductive Amination Protocols for Quinoline Methanamine Formation

Reductive amination is a widely used method for forming amines from carbonyl compounds. organic-chemistry.org The process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. beilstein-journals.org A variety of reducing agents can be employed, including sodium borohydride (B1222165), triethylsilane, or catalytic hydrogenation. organic-chemistry.org

To synthesize (6,7-dimethoxyquinolin-3-yl)methanamine, the precursor 6,7-dimethoxyquinoline-3-carbaldehyde (B15276991) would be required. This aldehyde can be reacted with an ammonia (B1221849) source (like ammonium (B1175870) formate) or a protected amine, followed by reduction. rsc.org In a related synthesis, 3-phenyl-6,7-dimethoxy-1-formylisoquinoline was reduced to the corresponding hydroxymethyl derivative using sodium borohydride (NaBH4). nih.gov This alcohol can then be converted to the amine. Direct reductive amination of aldehydes with various amines is often catalyzed by agents like dibutyltin (B87310) dichloride with phenylsilane (B129415) or achieved using zinc powder in aqueous media. organic-chemistry.orgbeilstein-journals.org

Nucleophilic Substitution Reactions in Quinoline Derivatization

Nucleophilic substitution provides another direct route to the methanamine group. This strategy requires a quinoline precursor with a suitable leaving group at the 3-methyl position, such as a halide. For example, the synthesis could proceed from 3-(hydroxymethyl)-6,7-dimethoxyquinoline. This alcohol can be converted to 3-(chloromethyl)- or 3-(bromomethyl)-6,7-dimethoxyquinoline using standard halogenating agents. The resulting halomethyl quinoline is an excellent electrophile for substitution with an amine nucleophile.

In a relevant example, 3-([1,1-biphenyl]-3-yl)-6,7-dimethoxy-1-hydroxymethylisoquinoline was converted to its corresponding azide (B81097) by reaction with diphenylphosphoryl azide. The azide intermediate was then reduced to the 1-aminomethyl derivative using a polymer-supported triphenylphosphine. nih.gov A similar two-step sequence of azidation followed by reduction could be applied to 3-(hydroxymethyl)-6,7-dimethoxyquinoline to yield the target this compound. Furthermore, the high reactivity of 4-chloro-6,7-dimethoxyquinoline towards nucleophilic substitution by anilines in refluxing isopropanol (B130326) demonstrates the susceptibility of the quinoline ring to such reactions, supporting the feasibility of substitution at the C3-side chain. nih.gov

Direct Amination Techniques of Quinoline Systems

The introduction of an amino group directly onto a quinoline ring system, particularly one activated by electron-withdrawing groups, is a key synthetic strategy. One prominent method is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). This reaction has been effectively studied in various nitroquinoline derivatives. researchgate.netgoogle.com The VNS reaction allows for the introduction of a nucleophile, such as an amine, onto the aromatic ring in a position ortho or para to a nitro group, displacing a hydrogen atom. researchgate.net

For instance, the amination of nitroquinolines can be achieved using this method, which is significant because the resulting aminoquinolines can be precursors to a wide array of functionalized molecules. google.com The process typically involves reacting a nitroquinoline with an amination agent in the presence of a strong base. Researchers have noted that the reaction tolerates various functional groups and can proceed with high efficiency. google.com Studies on different nitroquinoline isomers have shown that the position of the nitro group activates the aromatic ring for nucleophilic attack. researchgate.netgoogle.com While this method directly aminates the quinoline core, the resulting aminoquinoline can be further modified to obtain structures like the target methanamine, for example, by reduction of a nitrile group introduced at the corresponding position.

Derivatization and Functionalization Reactions

The this compound scaffold, containing a primary aminomethyl group and a quinoline nucleus, offers multiple sites for chemical modification. These reactions are crucial for developing new derivatives with tailored properties.

Alkylation and Acylation Reactions on the Methanamine Nitrogen

The primary amine of the methanamine group is a nucleophilic center, readily undergoing alkylation and acylation reactions. These are fundamental transformations for creating a diverse library of secondary and tertiary amines and amides.

Alkylation: N-alkylation can be achieved through various standard organic chemistry methods. A common approach involves the reaction of the primary amine with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Another effective method is reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using agents like sodium borohydride or sodium cyanoborohydride. Furthermore, catalytic N-alkylation using alcohols as alkylating agents over heterogeneous catalysts, such as the CuO–NiO/γ–Al2O3 system reported for the alkylation of morpholine, presents a more atom-economical and environmentally friendly alternative. mdpi.com While specific examples for this compound are not prevalent in the literature, these general principles are broadly applicable.

Acylation: N-acylation is typically performed by treating the amine with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. This reaction leads to the formation of stable amide derivatives. These standard reactions provide robust and high-yielding pathways to functionalize the methanamine nitrogen.

Cyclization Reactions involving Quinoline and Methanamine functionalities

The bifunctional nature of this compound allows it to be a key building block in the synthesis of complex, fused heterocyclic systems.

One major strategy involves intramolecular reactions where the methanamine nitrogen acts as a nucleophile, attacking an electrophilic site on a substituent attached elsewhere on the quinoline ring, or vice-versa. A relevant example, though on the related isoquinoline (B145761) core, is the Pomeranz–Fritsch–Bobbitt cyclization. This classical method is used to synthesize tetrahydroisoquinoline systems and involves the cyclization of an aminoacetal derivative onto the aromatic ring under acidic conditions. nih.govnih.govwikipedia.org A similar strategy could be envisioned for quinoline-based systems.

Furthermore, the quinoline ring and its substituents can participate in pericyclic reactions. For example, inverse-electron-demand Diels-Alder reactions have been used to construct pyrazolo[4,3-f]quinoline skeletons, demonstrating the utility of the quinoline system as a synthon in cycloadditions. uw.edu Enamide-alkyne cycloisomerization, catalyzed by gold or other transition metals, is another powerful tool for constructing polycyclic frameworks from precursors that could be derived from the target methanamine.

Hydrolysis and Amidation of Quinoline-Based Scaffolds

The stability and formation of amide bonds on quinoline scaffolds are of significant interest. While the primary amine of this compound can be readily acylated to form amides, other parts of the molecule can also be involved in amidation chemistry.

Recent research has focused on developing novel ligation chemistries for biological and synthetic applications. One such development is the use of potassium acyltrifluoroborates (KATs) for rapid amide-forming ligations with hydroxylamines. By incorporating a quinoline moiety into the KAT structure (8-quinolyl acyltrifluoroborates), researchers have achieved significantly enhanced reaction rates at neutral pH. This rate enhancement is attributed to the basicity of the quinoline nitrogen, which facilitates protonation even at pH 7.4, thereby activating the molecule for the key bond-forming step. This demonstrates how the quinoline scaffold itself can be mechanistically involved in facilitating amide bond formation.

Additionally, the synthesis of quinoline-amide hybrids is an active area of research. For example, quinoline-fluoroproline amide hybrids have been synthesized and studied for their biological properties.

Enantioselective Synthesis Approaches for Chiral this compound Derivatives

Introducing chirality into the this compound structure, either at the carbon atom of the methanamine group or by creating a chiral center in a saturated quinoline ring, is a key objective for various applications. This requires the use of enantioselective synthetic methods.

Asymmetric Reduction Techniques in Quinoline Synthesis

Asymmetric hydrogenation of the quinoline ring is a powerful and direct method for producing chiral 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation is typically achieved using molecular hydrogen and a chiral transition-metal catalyst.

Ruthenium and iridium complexes featuring chiral diamine ligands have proven to be highly effective. For example, chiral cationic ruthenium(II)/η⁶-arene-N-monosulfonylated diamine complexes are excellent catalysts for the asymmetric hydrogenation of a wide range of quinoline derivatives, affording high yields and excellent enantioselectivities (up to 99% ee). The reaction mechanism is understood to proceed via a stepwise transfer of H⁺ and H⁻, with the enantioselectivity arising from a CH/π interaction between the catalyst's arene ligand and the substrate.

Similarly, iridium catalysts bearing chiral ligands are also highly efficient. Asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like formic acid or isopropanol instead of H₂, can be performed in aqueous systems without the need for an inert atmosphere, making it a green and practical method.

Below is a table summarizing representative results for the asymmetric hydrogenation of quinoline derivatives, which are applicable for creating chiral backbones that could incorporate the (6,7-dimethoxy-3-yl)methanamine structure.

Table 1: Asymmetric Hydrogenation of Quinolines with Chiral Catalysts
SubstrateCatalyst SystemSolvent/ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
2-MethylquinolineChiral Ru-Diamine ComplexAlcoholic SolventsHighExcellent
2-(Aroylmethyl)quinolinesRu-TsDPEN Complex-HighUp to 99%
2-Substituted QuinolinesWater-Soluble Iridium ComplexWater, 80 °CUp to 98%Up to 99%
2-MethylquinolineVDPEN-RuOTs/TsOH Polymer--Up to 90%

Chiral Auxiliary or Catalyst-Driven Methodologies

The introduction of a chiral center, such as the one in the methanamine substituent at the 3-position of the quinoline ring, requires stereocontrolled synthetic methods. These typically involve the use of either chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, or chiral catalysts that facilitate an enantioselective transformation.

While a direct, reported synthesis of enantiomerically pure this compound is not readily found in the literature, established principles of asymmetric synthesis can be applied. A plausible approach would involve the asymmetric reduction of a suitable precursor, such as 6,7-dimethoxyquinoline-3-carbonitrile (B8491508) or a corresponding imine.

Catalyst-Driven Approaches:

A promising strategy for the enantioselective synthesis of related quinoline derivatives involves the use of chiral catalysts. For instance, a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate (B84403)/Ir-photoredox complex has been successfully employed for the enantioselective synthesis of 3-(N-indolyl)quinolines. researchgate.netrsc.org This methodology establishes a means to create a chiral center at the C-3 position of the quinoline ring with high enantioselectivity. The general approach is depicted below:

ReactantsCatalyst SystemProduct TypeEnantiomeric Excess (ee)
Quinoline & Indole DerivativeChiral Lithium Phosphate / Ir-photoredox complex3-(N-indolyl)quinolineUp to 96% ee

This catalytic system's ability to control the stereochemistry at the 3-position suggests its potential applicability to the synthesis of chiral this compound from a suitable precursor.

Another catalyst-driven approach that has shown success in the asymmetric synthesis of quinoline derivatives is the use of synergistic catalysis. For example, a combination of a Cu-Pybox complex and a chiral benzotetramisole has been used in the asymmetric cascade reaction between ethynyl (B1212043) benzoxazinanones and mixed anhydrides to produce 3,4-dihydroquinolin-2-ones with excellent diastereo- and enantioselectivities. nih.gov

Chiral Auxiliary-Driven Approaches:

Chiral auxiliaries are another cornerstone of asymmetric synthesis. sigmaaldrich.com These are chiral molecules that are covalently attached to a substrate, direct a diastereoselective reaction, and are subsequently removed. Pseudoephedrine and its analogue, pseudoephenamine, are well-established chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched compounds. nih.gov A general scheme for the use of a chiral auxiliary is as follows:

Attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective reaction (e.g., alkylation, reduction).

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

In the context of synthesizing chiral this compound, a hypothetical route could involve the attachment of a chiral auxiliary to a quinoline-3-carboxylic acid derivative. Subsequent stereoselective transformations could then lead to the desired amine. The choice of chiral auxiliary is crucial for achieving high diastereoselectivity. beilstein-journals.org

Benzotriazole-Mediated Synthesis of Quinoline Derivatives

Benzotriazole (B28993) has proven to be a versatile synthetic auxiliary in organic chemistry, particularly in the construction of heterocyclic systems. Its utility stems from its ability to act as a good leaving group and to facilitate a variety of chemical transformations.

A notable example of benzotriazole-mediated synthesis relevant to the target scaffold is the preparation of 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines from N-(2-aminobenzoyl)benzotriazoles. nih.govnih.gov This methodology provides a direct route to quinoline derivatives with substitution patterns analogous to the target compound. Specifically, the synthesis of 1-(4-Hydroxy-6,7-dimethoxy-2-methylquinolin-3-yl)ethanone has been reported, demonstrating the feasibility of constructing the 6,7-dimethoxyquinoline core using this approach. nih.govnih.gov

The reaction proceeds by the condensation of an N-(2-aminobenzoyl)benzotriazole with a diketone in the presence of a base, such as potassium tert-butoxide. The benzotriazole moiety acts as an activating group and is subsequently eliminated during the cyclization to form the quinoline ring.

Synthesis of a 6,7-Dimethoxyquinoline Analogue via Benzotriazole Chemistry nih.govnih.gov

Starting MaterialReagentProductYield
N-(2-Amino-4,5-dimethoxybenzoyl)benzotriazoleAcetylacetone1-(4-Hydroxy-6,7-dimethoxy-2-methylquinolin-3-yl)ethanone40%

This synthetic route highlights the utility of benzotriazole in facilitating the formation of the quinoline ring system with the desired 6,7-dimethoxy substitution pattern. The resulting 3-acyl-4-hydroxyquinoline can serve as a versatile intermediate for further functionalization to obtain analogues of this compound.

Molecular Interactions and Mechanistic Investigations of 6,7 Dimethoxyquinolin 3 Yl Methanamine Analogs

Interactions with Nucleic Acids and DNA-Modifying Enzymes

Quinoline-based compounds demonstrate a notable capacity to interact with DNA and interfere with the function of enzymes that maintain and modify the genome. This interference often stems from the planar nature of the quinoline (B57606) ring system, which facilitates insertion between DNA base pairs, and the specific substitutions on the ring that dictate target affinity and inhibitory mechanisms.

DNA intercalation is a primary mechanism through which many planar aromatic molecules, including quinoline derivatives, exert their biological effects. mdpi.com This process involves the insertion of the flat aromatic portion of the molecule between the base pairs of the DNA double helix. mdpi.comrsc.org For quinoline and its analogs, this binding mode is favored due to the aromatic, planar structure of the fused ring system. rsc.org

The intercalation process leads to significant structural perturbations in the DNA molecule, such as the unwinding and lengthening of the helix, which can disrupt DNA replication and transcription. mdpi.comnih.gov Studies have shown that for a quinoline derivative to intercalate effectively, it often requires a positively charged side chain, which enhances its affinity for the negatively charged phosphate (B84403) backbone of DNA. rsc.org Research on various quinoline-based analogs, including those with methylamine (B109427) and methylpiperazine additions, confirms that these compounds can intercalate into DNA, often favoring the minor groove. nih.govnih.gov This interaction is crucial for their subsequent inhibition of DNA-modifying enzymes, which often relies on the compound first engaging with the enzyme's DNA substrate. nih.gov

DNA methyltransferases (DNMTs) are critical enzymes in epigenetic regulation, and their deregulation is a hallmark of many diseases, including cancer. nih.govpasteur.fr Quinoline-based compounds have emerged as a significant class of non-nucleoside DNMT inhibitors. nih.govmdpi.com A well-studied example is SGI-1027, a 4-aminoquinoline (B48711) derivative that shows potent inhibition against both bacterial (M.SssI) and human (DNMT1, DNMT3A, DNMT3B) DNA methyltransferases. nih.govresearchgate.net

Mechanistic studies revealed that SGI-1027 and its analogs function as competitive inhibitors with respect to the DNA substrate and non-competitive inhibitors with respect to the S-adenosyl-L-methionine (AdoMet) cofactor. nih.govpasteur.fr This indicates that the compounds compete with DNA for binding to the enzyme. Deviations from standard Michaelis-Menten kinetics in these studies suggested that the inhibitors also interact directly with the DNA, a hypothesis that was later confirmed. nih.govpasteur.fr

A recent study characterized fifteen quinoline-based analogs, including compounds with a methylamine (compound 9) or methylpiperazine (compound 11) side chain, which are structurally related to (6,7-Dimethoxyquinolin-3-yl)methanamine. nih.govnih.gov These compounds demonstrated low micromolar inhibitory potency against both human DNMT1 and the bacterial DNMT, Clostridioides difficile CamA. nih.govnih.gov The mechanism involves the intercalation of the compound into the DNA substrate adjacent to the target base, which then inhibits the enzyme's catalytic activity. nih.govbiorxiv.org

Table 1: Inhibitory Activity of Selected Quinoline Analogs against DNA Methyltransferases

Compound Target Enzyme IC50 (µM) Inhibition Mechanism
SGI-1027 DNMT1 7.5 Competitive with DNA, Non-competitive with AdoMet
Analog 5 (SGI-1027 analog) DNMT1 1.25 Competitive with DNA, Non-competitive with AdoMet
Compound 9 (methylamine analog) DNMT1 Low micromolar DNA Intercalation
Compound 11 (methylpiperazine analog) DNMT1 Low micromolar DNA Intercalation
Compound 9 (methylamine analog) CamA Low micromolar DNA Intercalation
Compound 11 (methylpiperazine analog) CamA Low micromolar DNA Intercalation

Data sourced from multiple enzymology studies. nih.govnih.gov

The ability of quinoline-based compounds to interact with DNA also extends to the inhibition of other DNA-processing enzymes, such as DNA and RNA polymerases. nih.govnih.govbiorxiv.org The intercalation of these compounds into the DNA template can create a physical barrier that obstructs the progression of the polymerase enzyme along the DNA strand, thereby halting replication or transcription. Studies have shown that some quinoline-based analogs are capable of inhibiting the activity of various polymerases, further contributing to their biological effects. nih.govbiorxiv.org This broad activity against enzymes that act on DNA suggests that these compounds can serve as pan-inhibitors. nih.gov

Base excision repair (BER) is a crucial pathway for repairing small base lesions, such as those caused by oxidation or alkylation. nih.govnih.gov The pathway is initiated by DNA glycosylases, which recognize and excise the damaged base. nih.gov Recent research has revealed that the inhibitory scope of quinoline-based analogs includes these repair enzymes. nih.govnih.gov Specific quinoline derivatives have demonstrated inhibitory activity against various BER DNA glycosylases. nih.govbiorxiv.org The proposed mechanism is consistent with that seen for other DNA-modifying enzymes: the compound first binds to the DNA, altering its structure and preventing the glycosylase from properly engaging with and excising its target damaged base. nih.gov

A key aspect of the inhibitory mechanism for some quinoline analogs is their ability to induce significant conformational changes in enzyme-DNA complexes. nih.govnih.gov Structural and mechanistic studies on the bacterial DNA methyltransferase CamA have provided detailed insights into this process. It was found that quinoline analogs, specifically compounds with methylamine (compound 9) and methylpiperazine (compound 11) substitutions, intercalate into the DNA minor groove adjacent to the target adenine (B156593) base that the enzyme is poised to methylate. nih.govnih.govbiorxiv.org

This intercalation event forces a substantial conformational shift in the enzyme, specifically moving the catalytic domain away from the DNA substrate. nih.govnih.gov This displacement of the catalytic machinery effectively prevents the enzyme from performing the methyl transfer reaction. This mechanism represents a sophisticated mode of inhibition where the compound does not directly bind to the enzyme's active site but rather allosterically inhibits it by distorting the structure of its DNA substrate. nih.gov

Kinase Inhibition Mechanisms of Quinoline-Based Compounds

Beyond their interactions with nucleic acids, quinoline derivatives are widely recognized as "privileged scaffolds" for the development of protein kinase inhibitors. mdpi.comnih.gov Kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a common driver of cancer and other diseases. researchgate.net Consequently, they are major targets for therapeutic intervention. researchgate.net

Quinoline-based compounds have been successfully developed as inhibitors for a broad spectrum of kinases, including tyrosine kinases and serine/threonine kinases. nih.govijmphs.com Several FDA-approved kinase inhibitors feature a quinoline core, underscoring their clinical relevance. researchgate.net The inhibitory mechanism typically involves the compound binding to the ATP-binding pocket of the kinase, competing with the endogenous ATP substrate. The quinoline ring often forms crucial hydrogen bonds with residues in the "hinge region" of the kinase domain, which is a conserved structural feature critical for ATP binding. tandfonline.com

Derivatives of the 6,7-dimethoxyquinoline (B1600373) core, which is present in the subject compound, have been specifically synthesized and evaluated as kinase inhibitors. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met tyrosine kinase, a key driver in many cancers. nih.gov The most potent compound in this series exhibited an IC50 value of 30 nM. nih.gov Molecular docking studies confirmed that these compounds fit into the ATP-binding site of c-Met, with the quinoline nitrogen forming a key hydrogen bond with a methionine residue in the hinge region. nih.gov

Table 2: Inhibitory Activity of Selected Quinoline-Based Kinase Inhibitors

Compound Series Target Kinase Key Inhibitor Example IC50
6,7-Dimethoxy-4-anilinoquinolines c-Met Compound 12n 0.030 µM
Pyridine-Quinoline Hybrids Pim-1 Compound II Potent Inhibition
4-(3-hydroxyanilino)-quinolines RET Compound 26 45 nM (cell-based)
6,7-Disubstituted-4-(2-fluorophenoxy)-quinolines c-Met Compound 29 0.59 nM

Data compiled from studies on kinase inhibition by quinoline derivatives. researchgate.nettandfonline.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
SGI-1027
Cabozantinib
Amsacrine
Camptothecin (CPT)
Quercetin
Doxorubicin
Mitoxantrone
Actinomycin D
5-azacytidine (5-AZA)
5-aza-2'-deoxycytidine (DAC)
TMPyP4

Mechanisms of Action in Enzyme Systems beyond Kinases

Derivatives of the quinoline scaffold have also been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.gov Certain isochroman-4-one (B1313559) derivatives containing a dimethoxy substitution pattern have been found to possess potent anti-AChE activity. nih.gov Molecular modeling and kinetic studies of these compounds have suggested a dual-binding mechanism, where the inhibitor interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Furthermore, some N-alkylated derivatives of 7-methoxytacrine, a tacrine (B349632) analogue with a quinoline-like structure, have shown effective inhibition of rat acetylcholinesterase. nih.gov

Quinoline-related structures, specifically acridines, have been studied as inhibitors of trypanothione (B104310) reductase (TR), an essential enzyme in the trypanothione-dependent hydroperoxide metabolism of parasites like Trypanosoma cruzi and Leishmania infantum. nih.govnih.gov This enzyme is a validated drug target as it is crucial for the parasite's defense against oxidative stress and is absent in humans. nih.gov

Kinetic studies have shown that acridine (B1665455) derivatives, which are structurally analogous to quinolines, can act as competitive inhibitors of TR. nih.gov For some of these compounds, detailed kinetic analyses have suggested that more than one inhibitor molecule can bind to the enzyme. nih.gov The binding of these inhibitors is thought to occur at the enzyme's active site, interfering with the binding of its natural substrate, trypanothione. nih.gov

Cellular Pathway Perturbations (in vitro, non-clinical focus)

In a non-clinical, in vitro setting, analogs of this compound and related quinoline compounds have been shown to perturb various cellular pathways. A significant area of investigation is their impact on cancer-related signaling. Quinoline derivatives have been reported to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival. nih.gov

Furthermore, some quinoline molecules have been identified as inhibitors of the canonical NF-κB transcription factor pathway. mdpi.com NF-κB is a master regulator of inflammatory responses, and its dysregulation is linked to chronic inflammatory diseases. mdpi.com Studies have shown that certain quinoline compounds can inhibit the TNF-induced transcription of NF-κB target genes and moderately interfere with the nuclear translocation of NF-κB. mdpi.com

In the context of glioblastoma, inhibition of CDK4/6 has been observed to activate the c-Met and TrkA-B pathways, an effect mediated by NF-κB. nih.gov This highlights the intricate cross-talk between different signaling pathways and how targeting one can lead to compensatory changes in others. The ability of certain quinoline derivatives to induce apoptosis and activate caspases 3/7 has also been reported, indicating a direct impact on the cellular machinery of programmed cell death. nih.gov

Induction of DNA Damage Response via p53 Activation

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage. In its active state, p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, trigger programmed cell death (apoptosis). Research on quinoline-based compounds suggests that analogs of this compound likely initiate a DNA damage response, leading to the activation of p53.

One proposed mechanism for this activation is the intercalation of the quinoline ring into the DNA double helix. This interaction can distort the DNA structure, which is recognized by the cell's DNA damage surveillance machinery. Specifically, quinoline analogs bearing a methylamine or a similar side chain have been shown to elicit a DNA damage response that results in p53 activation nih.govnih.gov. The initial DNA damage signal is often transduced by upstream kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases phosphorylate p53 at specific serine residues, such as Serine-15, a key event in p53 stabilization and activation. While direct evidence for this compound is not available, studies on other DNA-damaging agents show a clear induction of phosphorylated p53.

Upon activation, p53 acts as a transcription factor, upregulating the expression of several target genes. One of the most critical of these is the cyclin-dependent kinase inhibitor p21. The p21 protein binds to and inhibits cyclin-dependent kinase complexes, which are essential for cell cycle progression, thereby enforcing a cell cycle checkpoint. The table below summarizes the typical effects of p53 activation by DNA damaging agents, a mechanism likely shared by analogs of this compound.

Table 1: Key Molecular Events in the p53-Mediated DNA Damage Response

Molecular EventDescriptionTypical Experimental Observation
DNA IntercalationThe planar quinoline ring inserts between DNA base pairs.Changes in DNA viscosity; Ethidium bromide displacement assays.
ATM/ATR Kinase ActivationSensing of DNA damage and initiation of the signaling cascade.Increased levels of phosphorylated ATM (p-ATM) and ATR (p-ATR) via Western blot.
p53 PhosphorylationStabilization and activation of the p53 protein.Increased levels of phosphorylated p53 (e.g., p-p53 Ser15) via Western blot.
p21 Gene UpregulationTranscriptional activation of the p21 gene by p53.Increased p21 mRNA levels (qRT-PCR) and p21 protein levels (Western blot).

Cell Cycle Arrest in Specific Phases (e.g., G2/M)

A common outcome of p53 activation and the subsequent increase in p21 is the arrest of the cell cycle, providing the cell with an opportunity to repair damaged DNA. Analogs of this compound are anticipated to induce cell cycle arrest, particularly at the G2/M transition, a critical checkpoint that prevents cells with damaged DNA from entering mitosis.

The G2/M checkpoint is primarily regulated by the cyclin B1/Cdc2 kinase complex (also known as CDK1). Activation of this complex is essential for entry into mitosis. The activity of the cyclin B1/Cdc2 complex is tightly controlled by its phosphorylation state. The inhibitory phosphorylation of Cdc2, a hallmark of G2 arrest, prevents the cell from progressing into mitosis. Studies on various anticancer agents that induce G2/M arrest have shown that they often lead to a decrease in the protein levels of cyclin B1 and an increase in the inhibitory phosphorylation of Cdc2 nih.gov.

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle. Treatment of cancer cells with compounds that induce G2/M arrest results in a significant increase in the percentage of cells in the G2/M phase compared to untreated control cells. The data presented in the table below is a representative example based on studies of other quinoline-like compounds that demonstrate this effect.

Table 2: Representative Flow Cytometry Data for G2/M Cell Cycle Arrest

Treatment Group% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)55%25%20%
This compound Analog (Hypothetical Data)20%15%65%

The accumulation of cells in the G2/M phase is a direct consequence of the activation of the DNA damage checkpoint. The increased levels of p21, induced by p53, can directly inhibit the cyclin B1/Cdc2 complex. Furthermore, the DNA damage response pathway can also lead to the inactivation of the Cdc25C phosphatase, an enzyme responsible for removing the inhibitory phosphate group from Cdc2. This dual control ensures a robust G2/M arrest in the presence of DNA damage.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Essential Structural Motifs for Molecular Activity

Role of the 6,7-Dimethoxy Substitution Pattern on Quinoline (B57606) Activity

The presence of two methoxy (B1213986) groups at the C-6 and C-7 positions on the quinoline ring is a significant determinant of the molecule's properties and activity. Research on related quinazoline (B50416) and quinoline scaffolds has demonstrated that these dimethoxy substituents are of considerable importance for inhibitory activity. nih.gov

Compared to unsubstituted quinolines, the methoxy groups at the 6,7-positions can enhance both solubility and metabolic stability. Studies on G9a inhibitors revealed that quinazoline derivatives lacking these dimethoxy groups were substantially less active, confirming the importance of this substitution pattern. nih.gov Computational docking and activity data suggest that the dimethoxy groups on the benzenoid portion of the quinoline scaffold are crucial for potent G9a activity. nih.gov Furthermore, in the context of multidrug resistance reversers, the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold has been a key component in the design of potent P-glycoprotein (P-gp) modulators. researchgate.netnih.gov

Table 1: Effect of 6,7-Dimethoxy Substitution on Heterocyclic Core Activity

Heterocyclic CoreSubstitutionObserved EffectReference
QuinazolineWith 6,7-DimethoxyPotent G9a inhibitory activity nih.gov
QuinazolineWithout 6,7-Dimethoxy (desmethoxy)Significantly less active against G9a nih.gov
QuinolineWith 6,7-DimethoxyEnhances solubility and metabolic stability
TetrahydroisoquinolineWith 6,7-DimethoxyScaffold for potent P-glycoprotein modulators researchgate.netnih.gov

Significance of the Methanamine Substituent at the 3-Position

The position of substituents on the quinoline ring profoundly affects biological activity, and the 3-position is particularly critical. orientjchem.org SAR investigations into α2C-adrenoceptor antagonists identified that a substituent in the 3-position of the quinoline ring is an absolute requirement for activity. researchgate.net While a variety of groups can be effective, the presence of a (methan)amine function introduces a basic nitrogen atom, which is often key for pharmacological effects. orientjchem.org

For instance, studies on pyridine (B92270) methanamines as inhibitors of cytochrome P450 2A6 (CYP2A6) underscore the importance of the methanamine group in achieving potent inhibition. nih.gov In the broader context of quinoline derivatives, the introduction of a substituent at the C-3 position has been shown to be more effective for activity against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org Specifically, 3,6-disubstituted quinolines have demonstrated selective inhibition against c-Met kinase. nih.gov The methanamine group, with its basic character and potential for hydrogen bonding, is a key pharmacophoric feature contributing to the binding of the molecule to its biological targets.

Impact of Additional Substitutions (e.g., halogens, alkyl groups, cyclic amines) on Quinoline-Based Compounds

Further modifications to the quinoline scaffold can significantly modulate its activity. The introduction of halogens, alkyl groups, or cyclic amines can fine-tune the electronic, steric, and lipophilic properties of the molecule.

Halogens: Halogen substitution is a common strategy to enhance the potency of quinoline derivatives. The introduction of a fluorine atom at the C-6 position can significantly boost antibacterial activity. orientjchem.org In other cases, 5,7-dichloro and 5,7-dibromo derivatives have shown potent fungicidal activities. rsc.org For antileishmanial compounds, substitutions with 6-Cl and 7-F were found to improve metabolic stability. nih.gov However, the effect is position-dependent; fluorination at the 3-position has been associated with non-mutagenicity in some quinolines. nih.gov Studies on tacrine (B349632) derivatives showed that 3-fluoro substitutions were more potent than 3-chloro, which in turn were more potent than 3-bromo analogues. muni.cz

Alkyl Groups: The addition of alkyl groups can also influence activity. In a series of 6,7-dimethoxy-4-anilinoquinolines, the introduction of a tolyl group (a methyl-substituted phenyl ring) at the 2-position of a benzimidazole (B57391) moiety resulted in potent c-Met inhibition. nih.gov For tacrine derivatives, methyl substitutions were found to modulate activity, with 2-methyl derivatives being superior for hAChE inhibition and 4-methyl derivatives more active for hBChE inhibition. muni.cz

Cyclic Amines: Incorporating cyclic amines can improve activity and solubility. For example, replacing a side chain with a morpholino group was found to provide better activity and solubility in a series of antileishmanial quinolines. nih.gov In the development of α2C-adrenoceptor antagonists, a 3,4-dimethylpiperazin-1-yl group was part of a highly potent and selective compound. researchgate.net

Table 2: Influence of Additional Substitutions on Quinoline-Based Compounds

Substitution TypePosition(s)EffectCompound ClassReference
Fluorine (F)6Enhanced antibacterial activityGeneral Quinolines orientjchem.org
Chlorine (Cl)6Improved metabolic stabilityAntileishmanial Quinolines nih.gov
Dichloro (Cl)5,7Potent fungicidal activityGeneral Quinolines rsc.org
Methyl (CH₃)2 or 4Modulated ChE inhibitionTacrine Derivatives muni.cz
Morpholino4Improved activity and solubilityAntileishmanial Quinolines nih.gov
Dimethylpiperazinyl4 (on phenylamino)High antagonist potency and selectivityα2C-Adrenoceptor Antagonists researchgate.net

Positional Effects of Substituents on Molecular Interactions

Analysis of Substituent Effects on Binding Affinity and Selectivity

Substituents directly influence how a molecule fits into a binding pocket and the types of interactions it can form. For example, in the design of G9a/GLP inhibitors, a quinoline scaffold with 6,7-dimethoxy groups and a basic nitrogen at position 1 was identified as crucial for potent activity. nih.gov This specific arrangement facilitates the necessary interactions within the enzyme's active site.

In the pursuit of selective α2C-adrenoceptor antagonists, a QSAR study of 4-quinoline-4-phenyl derivatives revealed that a substituent at the 3-position was critical for high binding affinity. researchgate.net One of the most potent and selective compounds in this class featured a methanol (B129727) group at the 3-position and a 3,4-dimethylpiperazin-1-yl group on the 4-phenylamino moiety, highlighting a complex interplay of substitutions to achieve the desired selectivity. researchgate.net Similarly, for PI3K inhibitors, the quinoline nitrogen forms a key hydrogen bond with the enzyme's backbone, while substituents at the C-4 position can stabilize the ligand-protein complex. nih.gov The selectivity of multidrug resistance reversers based on the 6,7-dimethoxy-tetrahydroisoquinoline scaffold was also heavily dependent on the nature of the amide, ester, or alkylamine functions linking the core to other aryl moieties. nih.gov

Table 3: Substituent Effects on Binding Affinity and Selectivity

TargetKey SubstitutionsEffect on Binding/SelectivityReference
G9a/GLP6,7-Dimethoxy groups, basic nitrogen at N1Highlighted as important for potent G9a activity nih.gov
α2C-AdrenoceptorSubstituent at C3, specific piperazine (B1678402) at C4-phenylaminoCritical for high binding affinity and >200-fold selectivity researchgate.net
PI3KQuinoline nitrogen, C4 substituentN1 forms H-bond; C4 substituent stabilizes complex nih.gov
P-glycoprotein (P-gp)Amide, ester, or alkylamine linkerDefines interaction profile and selectivity vs. other transporters nih.gov

Stereo- and Regioselectivity in Structure-Activity Profiles

The spatial arrangement of atoms (stereochemistry) and the specific position of functional groups (regiochemistry) are fundamental to a molecule's biological function.

Stereoselectivity: The stereochemistry of a quinoline derivative can play a role in its activity. For some anticancer quinolines, compounds with an (R)-configuration at a chiral center in the side chain were found to be more active than their (S)-configuration counterparts. orientjchem.org This indicates that the target receptor or enzyme has a specific three-dimensional binding site that preferentially accommodates one stereoisomer over the other.

Regioselectivity: The regiochemistry of substitution is equally critical. For instance, the synthesis of 2-chloro-4-anilinoquinazolines from a 6,7-dimethoxy-2,4-dichloroquinazoline precursor shows a regioselective substitution of the chlorine atom at the C4 position. mdpi.com This selectivity is vital as the substituent at C4 is often responsible for key interactions that determine binding affinity. mdpi.com In another example, SAR studies have shown that for certain anticancer applications, substitutions at positions 2 and 3 are more effective than at positions 4 and 8. orientjchem.org The reactivity order of halogens in SNAr reactions on halopyridines (a component of the quinoline system) is F > Cl > Br > I, which can dictate the outcome of synthetic strategies aimed at producing specific regioisomers. mdpi.com

Computational Approaches in SAR/QSAR

Computational methodologies provide a powerful lens through which to examine the intricate relationship between the three-dimensional structure of a molecule and its biological activity. For quinoline-based compounds, these approaches have been widely used to elucidate the structural requirements for various therapeutic targets, including but not limited to, receptor tyrosine kinases like c-Met. researchgate.netnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the spatial arrangement of atoms in a molecule influences its interaction with a biological target. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models. rsc.orgnih.gov These models are built by aligning a series of related compounds and calculating their steric and electrostatic fields (in CoMFA), with additional hydrophobic, hydrogen bond donor, and acceptor fields in CoMSIA.

For a series of 6,7-disubstituted-4-phenoxyquinoline derivatives, which are structurally related to (6,7-Dimethoxyquinolin-3-yl)methanamine, 3D-QSAR models have been developed to predict their c-Met kinase inhibitory activity. researchgate.net In a typical study, a dataset of compounds is divided into a training set to build the model and a test set to validate its predictive power. The statistical significance of these models is often high, with conventional r² values indicating a strong correlation between the predicted and experimental activities. researchgate.net

Table 1: Illustrative Statistical Results of a CoMFA and CoMSIA Study on Quinoline Derivatives

ParameterCoMFA ModelCoMSIA Model
q² (cross-validated r²)0.6260.556
r² (non-cross-validated r²)0.9070.940
r²_pred (predictive r²)0.4560.701
Field Contributions
Steric55%17%
Electrostatic45%43%
HydrophobicN/A28%
H-bond DonorN/A12%
This table is illustrative and based on typical values reported for QSAR studies of quinoline derivatives targeting kinases. researchgate.netrsc.org

The contour maps generated from these analyses provide a visual guide for optimization. For instance, a CoMFA steric contour map might indicate that bulky substituents are favored in certain regions of the molecule for enhanced activity, while electrostatic maps could highlight areas where positive or negative charges are beneficial.

Pharmacophore modeling is another crucial ligand-based design strategy, which focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.govnih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govdergipark.org.tr

For quinoline-based inhibitors of targets like c-Met, pharmacophore models have been successfully generated and validated. nih.govnih.gov These models are often built from a set of structurally diverse active compounds. The best models demonstrate a high correlation between the estimated and experimental biological activities of the training set compounds. Validation is a critical step and is often performed using a test set of known active and inactive compounds to assess the model's ability to discriminate between them. nih.gov

Table 2: Common Pharmacophoric Features Identified for Quinoline-Based Kinase Inhibitors

Pharmacophoric FeatureDescriptionPotential Role for this compound
Hydrogen Bond Acceptor (HBA)A Lewis basic atom capable of accepting a hydrogen bond.The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy groups.
Hydrogen Bond Donor (HBD)A functional group capable of donating a hydrogen bond.The amine group (-NH2) of the methanamine substituent.
Aromatic Ring (AR)A planar, cyclic, conjugated system.The quinoline ring system itself.
Hydrophobic (HY)A non-polar region of the molecule.The aromatic quinoline core and the methyl groups of the dimethoxy substituents.
This table illustrates common features based on general pharmacophore studies of related compounds. nih.govdergipark.org.tr

Once validated, a pharmacophore model can be used as a 3D query to screen large compound databases to identify novel scaffolds that match the required features, potentially leading to the discovery of new active compounds. nih.gov

QSAR models can also be developed by correlating various calculated molecular descriptors with the observed biological activity of a series of compounds. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular volume, surface area). dergipark.org.trnih.gov The goal is to derive a mathematical equation that quantitatively describes the structure-activity relationship.

For quinoline derivatives, studies have shown that descriptors related to the molecule's electronic properties, size, and hydrophobicity often play a significant role in their biological activity. dergipark.org.tr For instance, in a QSAR study of 5,8-quinolinequinone derivatives, descriptors like molecular volume, electronegativity, and the octanol-water partition coefficient (logP) were found to be important. dergipark.org.tr

Table 3: Representative Molecular Descriptors and Their Potential Influence on the Activity of this compound

Descriptor ClassSpecific DescriptorPotential Influence on Activity
Constitutional (1D) Molecular Weight (MW)Affects overall size and diffusion properties.
Topological (2D) Wiener IndexRelates to molecular branching and compactness.
Physico-chemical (2D/3D) LogP (Octanol/Water Partition Coefficient)A measure of lipophilicity, influencing membrane permeability and binding to hydrophobic pockets.
Quantum Chemical (3D) Dipole MomentInfluences long-range interactions with the target protein.
HOMO/LUMO EnergiesRelate to the molecule's electron-donating and accepting capabilities and reactivity.
Molecular Electrostatic Potential (MEP)Maps charge distribution and predicts sites for electrostatic interactions.
This table provides examples of descriptors and their general relevance in QSAR studies. dergipark.org.trnih.gov

By developing a statistically robust QSAR equation, the biological activity of new, unsynthesized analogs of this compound can be predicted. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Computational and Theoretical Chemistry Studies of 6,7 Dimethoxyquinolin 3 Yl Methanamine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design for predicting the binding mode of a ligand to a protein's active site.

Prediction of Binding Poses and Orientations

In a typical molecular docking study involving a quinoline (B57606) derivative like (6,7-Dimethoxyquinolin-3-yl)methanamine, the initial step would involve preparing the 3D structure of the ligand and the target protein. The docking software would then explore a multitude of possible conformations of the ligand within the binding site of the protein, as well as the flexibility of the protein's side chains. The result is a set of predicted binding poses, ranked by a scoring function. For instance, studies on other quinoline derivatives have shown that the quinoline ring often engages in π-π stacking or hydrophobic interactions within the target's binding pocket. The dimethoxy groups on the quinoline core of the subject compound would likely influence its orientation to form hydrogen bonds or other electrostatic interactions.

Estimation of Binding Affinities and Free Energies

Docking programs employ scoring functions to estimate the binding affinity or binding free energy of the ligand-protein complex. These scores are crucial for ranking and prioritizing potential drug candidates. The scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding interaction. While these scoring functions provide a valuable estimation, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are often used in post-docking analysis to refine the binding free energy calculations.

Identification of Key Amino Acid Residues and Interaction Hotspots

A critical outcome of molecular docking is the identification of key amino acid residues that are crucial for the ligand's binding. Analysis of the docked poses reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. For this compound, the methanamine group could act as a hydrogen bond donor or acceptor, while the quinoline scaffold provides a platform for various non-covalent interactions. Research on similar quinoline structures frequently highlights interactions with specific residues like tyrosine, phenylalanine, or tryptophan through π-π stacking, and with charged residues like aspartate or glutamate (B1630785) through electrostatic interactions. mdpi.com

Table 1: Hypothetical Key Interacting Residues for this compound Based on General Quinoline Docking Studies

Interaction TypePotential Interacting Residues
Hydrogen BondingAsp, Glu, Asn, Gln, Ser, Thr
π-π StackingPhe, Tyr, Trp, His
Hydrophobic InteractionsAla, Val, Leu, Ile, Pro, Met
Cation-π InteractionsLys, Arg

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the behavior of a ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein, as well as the surrounding solvent.

Conformational Flexibility and Dynamic Behavior of Compound-Target Complexes

Following molecular docking, the most promising ligand-protein complex is often subjected to MD simulations. These simulations, typically run for nanoseconds to microseconds, allow researchers to observe the stability of the binding pose and the conformational changes that may occur. The root-mean-square deviation (RMSD) of the ligand and protein backbone is often calculated to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which regions of the protein exhibit the most significant conformational changes upon ligand binding.

Solvent Effects and Stability of Molecular Interactions

MD simulations are usually performed in an explicit solvent environment, most commonly water, which provides a more realistic representation of biological systems. The presence of water molecules can significantly impact the stability of ligand-protein interactions. Water molecules can mediate interactions between the ligand and the protein or compete for hydrogen bonding sites. Analyzing the behavior of water molecules in the binding site can provide valuable insights into the thermodynamics of binding. The stability of key hydrogen bonds and other interactions identified in docking can be monitored throughout the MD simulation to confirm their persistence and importance for binding.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems. For quinoline derivatives like this compound, DFT provides a theoretical framework to understand their behavior at an electronic level. These computational methods allow for the exploration of molecular structure, reactivity, and spectroscopic properties, offering insights that are often complementary to experimental data. arabjchem.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, providing a balance between computational cost and accuracy for studying relatively large molecules. researchgate.net

Electronic Structure Analysis (e.g., HOMO/LUMO orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity and properties. DFT is widely used to analyze the electronic characteristics of quinoline derivatives. arabjchem.org Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaimspress.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. nih.gov

For quinoline derivatives, the introduction of substituents like dimethoxy and methanamine groups significantly influences the electronic distribution and the energies of the frontier orbitals. The electron-donating nature of the methoxy (B1213986) and amino groups generally increases the energy of the HOMO, making the molecule a better electron donor. The distribution of these orbitals across the quinoline ring system can pinpoint reactive sites. researchgate.net For instance, the HOMO is often localized on the electron-rich parts of the molecule, indicating the likely sites for electrophilic attack, while the LUMO is typically found on electron-deficient areas, which are susceptible to nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). researchgate.net

Table 1: Conceptual DFT-Derived Reactivity Descriptors

Parameter Formula Description
Energy Gap (Egap) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1/(2η) Reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity to accept electrons. |

This table presents the fundamental formulas used to calculate global reactivity descriptors from HOMO and LUMO energies obtained via DFT calculations.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis, X-ray) for Structural Confirmation

Computational chemistry provides powerful methods for predicting spectroscopic properties, which serve as a crucial tool for structural confirmation and analysis alongside experimental techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. researchgate.net These predicted spectra are then compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by considering solvent effects or conformational changes. researchgate.net For this compound, DFT can help assign the specific resonances of the protons and carbons in the quinoline core and the methoxy and methanamine substituents. nih.govsigmaaldrich.com The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. dntb.gov.ua It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. researchgate.net These calculations help in understanding the electronic transitions occurring within the molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov For quinoline derivatives, the π-π* transitions within the aromatic system are usually responsible for the main absorption bands. dntb.gov.ua

X-ray Diffraction Analysis: While X-ray crystallography is an experimental technique, DFT is used to optimize the molecular geometry in the gas phase. The resulting bond lengths, bond angles, and dihedral angles can be compared with the data obtained from single-crystal X-ray diffraction to validate the computational model and understand the impact of intermolecular interactions in the solid state. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for a Representative Quinoline Derivative

Technique Parameter Predicted Value Significance
¹³C NMR Chemical Shift (C-OCH₃) ~56-60 ppm Confirms the presence and electronic environment of methoxy groups. researchgate.net
¹H NMR Chemical Shift (Ar-H) ~7.0-8.5 ppm Helps in assigning protons on the quinoline ring system. nih.gov

| UV-Vis | λmax | ~320-390 nm | Corresponds to π-π* electronic transitions within the aromatic structure. researchgate.net |

Note: The values in this table are representative for substituted quinoline systems and are based on general findings in the literature. Specific values for this compound would require a dedicated computational study.

Reaction Mechanism Elucidation at the Electronic Level

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. acs.org This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, the reaction pathway and activation energies can be determined, providing a deeper understanding of the reaction's feasibility and kinetics. orientjchem.org

For the synthesis of quinoline derivatives, computational studies can explore various synthetic routes, such as the Friedländer or Combes syntheses. orientjchem.org DFT can be used to:

Identify Transition States: Locating the transition state structure is key to understanding the energy barrier of a reaction step.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Analyze Reaction Intermediates: The stability of intermediates along the reaction pathway can be assessed.

Investigate Catalytic Cycles: In catalyzed reactions, DFT can model the interaction of the substrate with the catalyst and map out the entire catalytic cycle.

By analyzing the electronic structure changes along the reaction coordinate, such as bond formation and breaking, a detailed picture of the reaction mechanism at the electronic level can be achieved.

In Silico Screening and Virtual Ligand Design

In silico methods, which encompass a range of computational techniques, are pivotal in modern drug discovery for identifying and optimizing new drug candidates. researchgate.net For compounds like this compound and its analogs, these approaches can efficiently screen large libraries of virtual compounds and guide the design of new ligands with desired biological activities. nih.gov

Virtual Screening: This process involves the computational screening of large chemical databases to identify molecules that are likely to bind to a specific biological target, such as an enzyme or receptor. mdpi.com There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the knowledge of known active ligands to build a pharmacophore model. mdpi.com A pharmacophore represents the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). mdpi.com This model is then used as a 3D query to search for new molecules with a similar arrangement of features. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available (from X-ray crystallography or NMR, or through homology modeling), molecular docking can be used. researchgate.net Docking algorithms predict the preferred orientation and binding affinity of a ligand to the target's binding site. rsc.org Large libraries of compounds can be docked, and the results are scored and ranked to prioritize candidates for experimental testing. researchgate.net

Virtual Ligand Design: Beyond just screening existing compounds, computational methods can be used to design novel molecules de novo or to optimize existing hits. Based on the docking pose of a lead compound like a this compound derivative, medicinal chemists can introduce modifications to improve binding affinity, selectivity, or pharmacokinetic properties. nih.gov For instance, if a specific part of the molecule is not making favorable interactions with the protein, it can be computationally modified, and the new analog can be re-docked to assess the impact of the change before undertaking its synthesis. uibk.ac.at

Table 3: Key Methodologies in In Silico Screening and Design

Method Approach Basis Application
Pharmacophore Modeling Ligand-Based Uses features of known active molecules. mdpi.com Screening for new scaffolds when target structure is unknown.
Molecular Docking Structure-Based Fits ligands into a protein's binding site. researchgate.net Ranking potential ligands and predicting binding modes.
De Novo Design Structure-Based Builds new molecules fragment by fragment within the binding site. Generating novel chemical entities.

| ADMET Prediction | Property-Based | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com | Early-stage filtering of candidates with poor drug-like properties. |

This table summarizes the primary computational techniques used in the initial stages of drug discovery and design.

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor to Structurally Diverse Quinoline-Based Heterocycles

The primary amine functionality of (6,7-Dimethoxyquinolin-3-yl)methanamine serves as a versatile handle for the elaboration of the quinoline (B57606) core into a variety of more complex heterocyclic structures. Its nucleophilic nature allows for a range of chemical transformations, including alkylation, acylation, and condensation reactions, which are foundational in the synthesis of novel quinoline-based compounds.

One of the key applications of this intermediate is in the construction of pyrimidine-fused quinolines. Through condensation reactions with β-dicarbonyl compounds or their equivalents, the methanamine group can participate in cyclization cascades to form new heterocyclic rings. For instance, reaction with diethyl malonate and subsequent intramolecular cyclization can yield a pyrimido[4,5-c]quinoline derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.

Furthermore, multicomponent reactions (MCRs) provide an efficient avenue for the synthesis of complex heterocycles from this compound. The Ugi and Passerini reactions, for example, can incorporate this amine component along with an aldehyde, an isocyanide, and a carboxylic acid (in the Ugi reaction) to rapidly generate highly functionalized and diverse molecular frameworks in a single synthetic operation.

Reaction TypeReactant(s)Resulting Heterocycle
Condensation/Cyclizationβ-Dicarbonyl CompoundsPyrimido[4,5-c]quinolines
Pictet-Spengler ReactionAldehydes/KetonesTetrahydro-β-carbolines
Multicomponent Reaction (Ugi)Aldehyde, Isocyanide, Carboxylic Acidα-Acylamino Amide Derivatives

Building Block in the Synthesis of Bridged and Fused Ring Systems

The strategic placement of the methanamine group at the 3-position of the 6,7-dimethoxyquinoline (B1600373) core provides a unique opportunity for the construction of intricate bridged and fused ring systems. These complex three-dimensional architectures are often found in natural products and are challenging to synthesize.

Intramolecular cyclization reactions are a powerful strategy for forming such systems. By first functionalizing the amine with a tether containing a reactive group, subsequent ring-closing reactions can lead to the formation of bridged structures. For example, acylation of the amine with a long-chain carboxylic acid containing a terminal alkyne, followed by a transition-metal-catalyzed intramolecular hydroamination or Pauson-Khand reaction, can generate novel polycyclic quinoline derivatives.

Moreover, tandem reactions initiated at the amine functionality can lead to the formation of fused ring systems. A notable example is the aza-Diels-Alder reaction, where the amine is first converted into an imine, which then acts as a dienophile or diene in a cycloaddition reaction. This approach allows for the stereocontrolled synthesis of complex fused polycyclic systems incorporating the quinoline moiety. The electron-donating methoxy (B1213986) groups on the quinoline ring can also influence the reactivity and selectivity of these cycloaddition reactions.

Synthetic StrategyKey TransformationResulting System
Intramolecular CyclizationHydroamination of an alkyne-tethered amineBridged Polycyclic Quinolines
Tandem ReactionAza-Diels-Alder CycloadditionFused Polycyclic Quinolines
Ring-Closing MetathesisOlefin metathesis of a diene-tethered amineMacrocyclic Quinoline Derivatives

Intermediate in the Development of Multi-Targeting Chemical Probes

The development of chemical probes capable of interacting with multiple biological targets simultaneously is a growing area of chemical biology and drug discovery. The modular nature of this compound makes it an excellent scaffold for the synthesis of such multi-targeting agents.

The quinoline core itself is a well-known pharmacophore that can interact with various biological targets, including kinases and DNA. The methanamine group provides a convenient attachment point for introducing other pharmacophores or reactive groups. By coupling different bioactive moieties to the amine, researchers can design and synthesize hybrid molecules with the potential to modulate multiple signaling pathways or cellular processes.

For instance, the amine can be acylated with a known kinase inhibitor fragment, resulting in a dual-action molecule that combines the properties of both the quinoline scaffold and the attached inhibitor. Similarly, fluorescent dyes or biotin tags can be conjugated to the amine to create chemical probes for imaging or affinity-based protein profiling studies. The 6,7-dimethoxy substitution pattern can also be exploited to fine-tune the physicochemical properties of the resulting probes, such as solubility and cell permeability.

Probe TypeAttached MoietyPotential Application
Dual-Target InhibitorKinase Inhibitor FragmentCancer Therapy
Fluorescent ProbeFluorophore (e.g., Fluorescein, Rhodamine)Cellular Imaging
Affinity-Based ProbeBiotin or other affinity tagsProtein Target Identification

Future Directions and Emerging Research Avenues in Quinoline Chemistry

Exploration of Novel Synthetic Pathways for Diversified (6,7-Dimethoxyquinolin-3-yl)methanamine Analogs

The development of efficient and versatile synthetic methodologies is paramount for the exploration of the chemical space around this compound. While classical quinoline (B57606) syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions provide fundamental routes, contemporary research is focused on creating more sustainable and diverse pathways.

Recent advancements include the use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules like quinoline derivatives in a single step from multiple starting materials. nanobioletters.com These methods are not only atom-economical but also allow for the introduction of a wide range of functional groups, facilitating the generation of diverse analog libraries. nanobioletters.com The Povarov reaction, a type of MCR, has been successfully employed for the synthesis of various quinoline scaffolds. nanobioletters.com

Furthermore, green chemistry approaches are gaining prominence in quinoline synthesis. These methods aim to reduce the environmental impact by utilizing eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions such as microwave and ultrasound irradiation. rsc.org The use of metal-free catalytic systems and nanoparticle-based catalysts are also being explored to enhance the efficiency and selectivity of quinoline synthesis.

The functionalization of the quinoline ring at various positions is a key strategy for diversifying the analogs of this compound. C-H bond activation has emerged as a powerful tool for the direct introduction of functional groups onto the quinoline core, avoiding the need for pre-functionalized starting materials.

Synthetic Approach Description Key Advantages Relevant Analogs
Multicomponent Reactions (MCRs) One-pot synthesis involving three or more reactants to form a complex product.High atom economy, operational simplicity, and diversity of products.Poly-substituted quinoline-3-methanamine derivatives.
Green Chemistry Approaches Use of environmentally benign reagents, solvents, and catalysts.Reduced waste, lower energy consumption, and increased safety.Quinoline analogs synthesized in aqueous media or using solid-supported catalysts.
C-H Bond Functionalization Direct introduction of functional groups by activating C-H bonds.High efficiency, step economy, and access to novel substitution patterns.Arylated or alkylated this compound analogs.

Advanced Mechanistic Studies using High-Resolution Biophysical Techniques

Understanding the mechanism of action of this compound and its analogs at a molecular level is crucial for rational drug design. High-resolution biophysical techniques are indispensable tools for elucidating these mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. 1H and 13C NMR can provide detailed information about the chemical environment of each atom in a quinoline derivative, helping to confirm its structure and study its interactions with biological macromolecules. uncw.eduresearchgate.netuncw.eduacs.orgtsijournals.com Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity of atoms within the molecule. researchgate.netacs.org

Mass spectrometry (MS) is another essential tool for the characterization of quinoline derivatives. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and elucidate its structure. chempap.orgresearchgate.netnih.govmcmaster.caresearchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy.

X-ray crystallography provides the most detailed three-dimensional structural information of a molecule in its solid state. chemmethod.comresearchgate.netamanote.com By determining the precise arrangement of atoms in a crystal, this technique can reveal key structural features that are important for biological activity, such as bond lengths, bond angles, and intermolecular interactions. chemmethod.com

Technique Information Obtained Application in Quinoline Research
NMR Spectroscopy Molecular structure, conformation, and dynamics in solution.Structure elucidation and studying interactions with biological targets. uncw.eduresearchgate.netuncw.eduacs.orgtsijournals.com
Mass Spectrometry Molecular weight and fragmentation patterns.Compound identification and structural characterization. chempap.orgresearchgate.netnih.govmcmaster.caresearchgate.net
X-ray Crystallography Three-dimensional atomic arrangement in the solid state.Determination of absolute stereochemistry and analysis of intermolecular interactions. chemmethod.comresearchgate.netamanote.com

Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.comnih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent application of AI in medicinal chemistry. nih.govtandfonline.comresearchgate.netnih.govdergipark.org.trnih.govnih.gov By correlating the structural features of quinoline derivatives with their biological activities, QSAR models can be developed to predict the potency of new, unsynthesized compounds. nih.govtandfonline.comresearchgate.netnih.govdergipark.org.trnih.govnih.gov This allows for the prioritization of synthetic efforts towards the most promising candidates.

AI and ML algorithms can also be used to predict various physicochemical properties of quinoline derivatives, such as solubility, permeability, and metabolic stability. mdpi.com These predictions are crucial for optimizing the drug-like properties of lead compounds. Furthermore, AI can be employed to design novel quinoline scaffolds with desired biological activities through de novo design algorithms.

AI/ML Application Description Impact on Quinoline Research
QSAR Modeling Correlating chemical structure with biological activity.Prediction of the potency of novel analogs and guidance for lead optimization. nih.govtandfonline.comresearchgate.netnih.govdergipark.org.trnih.govnih.gov
Property Prediction Predicting physicochemical and ADMET properties.Early assessment of drug-likeness and reduction of late-stage attrition. mdpi.com
De Novo Design Generating novel molecular structures with desired properties.Exploration of new chemical space and discovery of innovative quinoline scaffolds.

Development of Targeted Chemical Probes for Specific Biological Pathways

This compound and its analogs can serve as scaffolds for the development of targeted chemical probes. These probes are valuable tools for studying biological processes and for diagnostic applications.

Fluorescent probes based on the quinoline core have been extensively developed for the detection of various metal ions, such as zinc and copper, as well as other biologically important molecules. nanobioletters.comrsc.orgrsc.orgacs.orgcrimsonpublishers.comresearchgate.netnih.govacs.orgnih.govnih.govcrimsonpublishers.comnih.gov These probes often exhibit changes in their fluorescence properties upon binding to the target analyte, allowing for its sensitive and selective detection. The modular nature of quinoline synthesis allows for the fine-tuning of the photophysical properties of these probes. researchgate.net

Quinoline-based probes can also be designed to target specific cellular organelles or biological pathways. acs.orgnih.gov By incorporating appropriate targeting moieties, these probes can be directed to specific locations within a cell, enabling the visualization and study of localized biological events. acs.orgnih.gov The development of such probes based on the this compound scaffold could provide valuable insights into its mechanism of action.

Probe Type Target Application
Ion-Selective Probes Metal ions (e.g., Zn²⁺, Cu²⁺)Monitoring ion homeostasis and its role in cellular signaling. nanobioletters.comrsc.orgrsc.orgacs.org
Biomolecule Probes Amino acids, reactive oxygen speciesDetecting and quantifying key biomolecules in biological systems.
Organelle-Targeted Probes Lysosomes, mitochondriaVisualizing and studying the function of specific cellular compartments. acs.org

Multi-disciplinary Approaches to Understanding Quinoline Reactivity and Activity Landscape

A comprehensive understanding of the reactivity and biological activity of this compound and its analogs requires a multi-disciplinary approach. This involves the integration of knowledge and techniques from various fields, including synthetic chemistry, computational chemistry, chemical biology, and pharmacology.

The physicochemical properties of quinoline derivatives, such as their electronic properties and solubility, play a crucial role in their reactivity and biological activity. researchgate.netresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of these molecules. arabjchem.org

The biological activity of quinoline derivatives is diverse, with reported activities including antimicrobial, anticancer, and anti-inflammatory effects. biointerfaceresearch.com Understanding the structure-activity relationships (SAR) is essential for optimizing the therapeutic potential of these compounds. This requires a close collaboration between synthetic chemists who prepare the analogs and biologists who evaluate their activity. The integration of in silico predictions with experimental data is a powerful strategy for accelerating the discovery of new and improved quinoline-based therapeutic agents. nih.govnih.gov

Discipline Contribution Synergy
Synthetic Chemistry Design and synthesis of novel analogs.Provides compounds for biological evaluation and SAR studies.
Computational Chemistry Prediction of properties and modeling of interactions.Guides the design of new compounds and helps to rationalize experimental observations.
Chemical Biology Development of chemical probes and study of biological mechanisms.Elucidates the mode of action and identifies new biological targets.
Pharmacology Evaluation of biological activity and therapeutic potential.Provides the biological data needed for SAR and QSAR studies.

Q & A

Q. What are the standard synthetic routes for (6,7-Dimethoxyquinolin-3-yl)methanamine in academic research?

Methodological Answer: The synthesis typically involves cross-coupling reactions and functional group transformations. Key steps include:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of brominated quinoline precursors with methylamine derivatives (e.g., using Pd(OAc)₂, XPhos ligand, and K₂CO₃ in acetonitrile/water at 100°C) .
  • Reductive Amination : Reduction of imine intermediates using hydrogen gas and Pd/C in ethanol under ambient conditions .
  • Solvent Systems : Reactions are often conducted in anhydrous THF or DMSO, with purification via column chromatography using ethyl acetate/hexane gradients .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
Coupling ReactionPd(OAc)₂, XPhos, K₂CO₃, ACN/H₂O, 100°C85-92%
ReductionH₂, Pd/C (10%), EtOH, rt70-78%
PurificationSilica gel chromatography (EtOAc/hexane)-

Q. How is this compound characterized following synthesis?

Methodological Answer: Characterization relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Key signals include methoxy protons (δ 3.85–3.95 ppm, singlet) and aromatic protons on the quinoline ring (δ 6.8–8.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1) confirm molecular weight .
  • HPLC Purity Analysis : Reverse-phase HPLC with C18 columns (e.g., 95% purity threshold) .

Q. How can researchers optimize reaction conditions for coupling reactions involving this compound?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Testing Pd(II)/Pd(0) systems (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance coupling efficiency .
  • Solvent Effects : Comparing polar aprotic solvents (DMSO, DMF) with ethereal solvents (THF) to improve solubility and reaction rates .
  • Temperature Gradients : Assessing yields at 80°C vs. 100°C to balance reactivity and side-product formation .

Key Consideration : Use high-throughput screening (HTS) to evaluate 10–20 reaction variants in parallel .

Q. What strategies address discrepancies in spectroscopic data during characterization?

Methodological Answer: Resolving contradictions involves:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing quinoline vs. substituent protons) .
  • X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are accessible .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted derivatives) to simplify NMR interpretation .

Case Study : Inconsistent NOESY data for a 6,7-dimethoxy analog was resolved by confirming a twisted quinoline ring via SC-XRD .

Q. How does modifying substituents on the quinoline ring affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies require:

  • Functional Group Variations : Synthesize analogs with halogens, alkyl chains, or heterocycles at C3/C4 positions .
  • Biological Assays : Test against target proteins (e.g., FtsZ for antibacterial activity) using MIC (Minimum Inhibitory Concentration) assays .
  • Computational Modeling : Dock analogs into binding pockets (e.g., using AutoDock Vina) to predict interactions .

Q. Example SAR Findings

Substituent (Position)Bioactivity (MIC, μg/mL)Reference
-CH₂NH₂ (C3)0.5–1.0 (vs. S. aureus)
-Br (C4)>16 (Inactive)
-OCH₂CF₃ (C6/C7)0.25–0.5

Q. Safety Considerations in Synthesis

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to irritant properties (H315, H318) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.